

Application Notes and Protocols for Bis-Tris Buffer in Protein Electrophoresis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bistris*

Cat. No.: *B1662375*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The Bis-Tris buffer system for polyacrylamide gel electrophoresis (PAGE) offers significant advantages over the traditional Laemmli (Tris-Glycine) system, particularly for applications requiring high resolution and protein integrity. Operating at a neutral pH, the Bis-Tris system minimizes protein modifications that can occur in the alkaline environment of Laemmli gels, resulting in sharper bands and improved protein stability.^[1] This makes it an ideal choice for sensitive downstream applications such as mass spectrometry, sequencing, and the analysis of post-translational modifications.^[2]

Key Advantages of the Bis-Tris System:

- Enhanced Resolution and Sharper Bands: The neutral pH (around 7.0) operating conditions of the Bis-Tris system reduce protein degradation and modification during electrophoresis, leading to sharper, more focused bands.^[1]
- Increased Protein Stability: By avoiding the highly alkaline conditions of the Laemmli system, which can reach pH 9.5, Bis-Tris gels help maintain the native structure of proteins, preventing deamination and alkylation.^[3]
- Longer Gel Shelf Life: Bis-Tris gels are cast at a slightly acidic pH of 6.4, which enhances their stability and provides a longer shelf life compared to Tris-HCl gels that are cast at a basic pH and are prone to hydrolysis.^[3]

- **Versatile Separation Ranges:** The separation profile of proteins on Bis-Tris gels can be modulated by using either MES or MOPS as the trailing ion in the running buffer.[2][3][4] MES is suitable for resolving low molecular weight proteins, while MOPS is ideal for mid- to large-sized proteins.[4]

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare concentrated stock solutions, which can be diluted to the final working concentration as needed. Store all stock solutions at 4°C.

Stock Solution	Components	Instructions for 1 Liter
1M Bis-Tris, pH 6.5	Bis-Tris	Dissolve 209.24 g of Bis-Tris in 800 mL of deionized water. Adjust the pH to 6.5 with concentrated HCl. Bring the final volume to 1 L with deionized water. Sterilize by autoclaving or filtration.[5][6][7]
40% Acrylamide/Bis-Acrylamide (29:1 or 37.5:1)	Acrylamide, Bis-Acrylamide	Commercially available pre-mixed solutions are recommended for consistency and safety.
10% (w/v) Sodium Dodecyl Sulfate (SDS)	SDS	Dissolve 100 g of SDS in 900 mL of deionized water. Gently heat to dissolve. Bring the final volume to 1 L.
10% (w/v) Ammonium Persulfate (APS)	Ammonium Persulfate	Dissolve 1 g of APS in 10 mL of deionized water. Prepare fresh daily.
TEMED (N,N,N',N'-Tetramethylethylenediamine)	TEMED	Store at 4°C, protected from light.

Gel Casting Protocol (for a 1.0 mm mini-gel)

This protocol is for hand-casting polyacrylamide gels. Precast gels are also a convenient option.

Component	Resolving Gel (10%)	Stacking Gel (4%)
Deionized Water	4.0 mL	3.05 mL
1M Bis-Tris, pH 6.5	3.0 mL	1.25 mL
40% Acrylamide/Bis-Acrylamide	2.5 mL	0.5 mL
10% SDS	100 µL	50 µL
10% APS (fresh)	50 µL	25 µL
TEMED	10 µL	5 µL
Total Volume	~10 mL	~5 mL

Procedure:

- Assemble the gel casting apparatus according to the manufacturer's instructions.
- Prepare the resolving gel solution. Add APS and TEMED last, just before pouring the gel, as they initiate polymerization.
- Pour the resolving gel into the cassette, leaving enough space for the stacking gel (approximately 1.5 cm).
- Overlay the resolving gel with water or isopropanol to ensure a flat surface.
- Allow the resolving gel to polymerize for 30-60 minutes.
- Pour off the overlay and rinse with deionized water.
- Prepare the stacking gel solution, adding APS and TEMED last.
- Pour the stacking gel on top of the polymerized resolving gel and insert the comb.

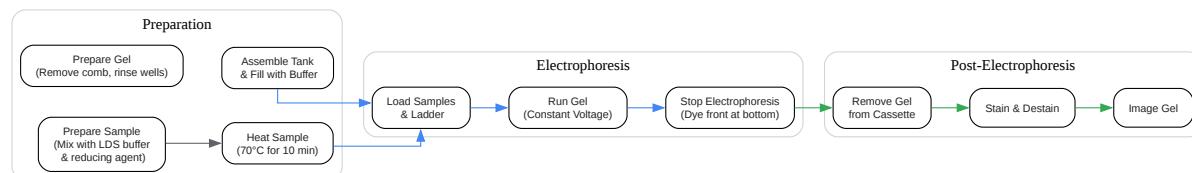
- Allow the stacking gel to polymerize for at least 30 minutes.

Buffer and Sample Preparation

Running Buffers (1X):

Buffer Type	Application	20X Stock Solution Recipe (for 1 Liter)	1X Working Solution (from 20X Stock)
MES SDS Running Buffer	Optimal for small to medium-sized proteins (<50 kDa) ^[4]	104.6 g MES, 121.1 g Tris Base, 20 g SDS, 7.4 g EDTA. Bring to 1 L with deionized water. Do not adjust pH.	Dilute 50 mL of 20X stock into 950 mL of deionized water. ^{[8][9]}
MOPS SDS Running Buffer	Optimal for medium to large-sized proteins (>50 kDa) ^[4]	209.3 g MOPS, 121.1 g Tris Base, 20 g SDS, 7.4 g EDTA. Bring to 1 L with deionized water. Do not adjust pH.	Dilute 50 mL of 20X stock into 950 mL of deionized water. ^[9]

For reduced samples, it is recommended to add an antioxidant to the 1X running buffer in the cathode (upper) chamber to prevent re-oxidation of proteins during the run.^{[9][10]}


Sample Buffer (4X LDS):

Component	Amount for 10 mL
1M Bis-Tris, pH 6.5	4 mL
Glycerol	4 mL
10% SDS	1.6 mL
Serva Blue G250	0.005 g
Phenol Red	0.0025 g
Deionized Water	to 10 mL

Sample Preparation:

- To your protein sample, add 4X LDS Sample Buffer to a final concentration of 1X.
- For reduced samples, add a reducing agent (e.g., DTT to 50 mM or BME to 2%) to the sample mixture.
- Heat the samples at 70°C for 10 minutes.^[11] Avoid boiling, as the acidic pH of traditional Laemmli sample buffer upon heating can cause protein degradation, a problem minimized with the Bis-Tris system.

Electrophoresis Protocol

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Bis-Tris protein electrophoresis.

Procedure:

- Remove the comb from the polymerized gel and rinse the wells with 1X running buffer.[8][9]
- Place the gel in the electrophoresis tank and fill the inner and outer chambers with the appropriate 1X running buffer (MES or MOPS).[8][10] For reduced samples, use running buffer containing an antioxidant in the inner (cathode) chamber.[9]
- Load your prepared samples and a molecular weight marker into the wells.
- Connect the electrophoresis unit to a power supply and run the gel at a constant voltage, typically 150-200V.[4][8]
- Run time will vary depending on the gel percentage and running buffer used. For MES running buffer, a typical run time is 35-50 minutes, while for MOPS, it is 50-60 minutes at 200V.[9]
- Stop the electrophoresis once the dye front has reached the bottom of the gel.
- Proceed with downstream applications such as protein staining (e.g., Coomassie Blue), Western blotting, or mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. One-Dimensional SDS Gel Electrophoresis of Proteins with NuPAGE® Novex® Pre-Cast Gels | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Overview of Electrophoresis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. bio-rad.com [bio-rad.com]
- 4. bitesizebio.com [bitesizebio.com]

- 5. Bis-Tris Buffer (1 M, 6.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 6. goldbio.com [goldbio.com]
- 7. Protein gel casting — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
- 8. static.igem.wiki [static.igem.wiki]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. abcam.com [abcam.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Bis-Tris Buffer in Protein Electrophoresis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662375#bis-tris-buffer-recipe-for-protein-electrophoresis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com